{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often derived from 3-bromobenzyl azide.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where the azide reacts with 3-bromobenzyl chloride.
Introduction of the Methanol Group: The final step involves the reduction of the triazole intermediate to introduce the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of 3-bromobenzyl azide and 3-bromobenzyl chloride.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major product is {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}carboxylic acid.
Reduction: The major product is {1-[(phenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Substitution: The major products depend on the nucleophile used, such as {1-[(3-aminophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Medicine
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of antimicrobial and anticancer agents.
Industry
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the triazole ring facilitates its incorporation into biological systems. The methanol group can participate in hydrogen bonding, further stabilizing its interactions with target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
{1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine}: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}carboxylic acid: This compound is an oxidized form of the original compound, with a carboxylic acid group instead of a methanol group.
Uniqueness
Structural Features: The unique combination of the bromophenyl group, triazole ring, and methanol group gives {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol distinct chemical and biological properties.
Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Applications: Its wide range of applications in chemistry, biology, medicine, and industry highlights its significance and potential for further research and development.
Properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJJDMITGZNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.